molecular formula C11H24O6Si B093991 Tris(2-methoxyethoxy)vinylsilane CAS No. 1067-53-4

Tris(2-methoxyethoxy)vinylsilane

Cat. No.: B093991
CAS No.: 1067-53-4
M. Wt: 280.39 g/mol
InChI Key: WOXXJEVNDJOOLV-UHFFFAOYSA-N
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Description

Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4) is a vinyl-functional organosilicon compound with the molecular formula C₁₁H₂₄O₆Si and a molecular weight of 280.39 g/mol . It is characterized by three 2-methoxyethoxy (–OCH₂CH₂OCH₃) groups attached to a central silicon atom and a reactive vinyl (–CH=CH₂) group. This structure enables dual functionality: the alkoxy groups facilitate hydrolysis and bonding with inorganic substrates (e.g., glass, metals), while the vinyl group participates in polymerization or grafting reactions .

Mechanism of Action

Target of Action

Vinyltris(2-methoxyethoxy)silane, also known as Tris(2-methoxyethoxy)vinylsilane or Vinyl tris(2-methoxyethoxy) silane, primarily targets inorganic materials such as glass, metals, and fillers, as well as organic polymers including thermosets, thermoplastics, and elastomers . These materials are the key components in various composite materials, making them the primary targets of this compound .

Mode of Action

The compound possesses a reactive dual nature due to its vinyl and hydrolyzable organosilanes . This allows it to chemically bind to its targets. Specifically, it interacts with inorganic materials and organic polymers, acting as a crosslinker, adhesion promoter, and/or surface modifier . This interaction results in improved interfacial compatibility of various composite materials .

Biochemical Pathways

It facilitates the reaction process in the synthesis of these materials, particularly when used with catalysts . The compound’s large molecular structure benefits from the mesoporous structure of certain catalysts, which facilitates the reaction process .

Pharmacokinetics

It’s worth noting that the compound is a volatile liquid that hydrolyzes rapidly when in contact with water or air moisture .

Result of Action

The action of Vinyltris(2-methoxyethoxy)silane results in improved adhesion strength in wet conditions and wet scrub resistance . It also reduces the sensitivity of the products’ mechanical and electrical properties to heat and/or moisture . Furthermore, it plays a significant role in new energy cells, improving the flame retardancy of electrolytes, film formation of electrodes in lithium-ion batteries, and the bending resistance and efficiency of flexible calcium titanite solar cells .

Action Environment

The action, efficacy, and stability of Vinyltris(2-methoxyethoxy)silane are influenced by environmental factors such as temperature and moisture. For instance, the compound hydrolyzes rapidly in the presence of water or air moisture . Moreover, the catalytic activity of the compound can be optimized under certain temperatures .

Biological Activity

Tris(2-methoxyethoxy)vinylsilane, also known as vinyltris(2-methoxyethoxy)silane, is a silane compound that has garnered attention for its various applications in materials science and its potential biological implications. This article provides a comprehensive overview of the biological activity associated with this compound, including its toxicity, reproductive effects, and biochemical mechanisms.

  • Chemical Formula : C10_{10}H22_{22}O3_{3}Si
  • CAS Number : 1067-53-4
  • Molecular Weight : 218.36 g/mol

This compound features a vinyl group and three methoxyethoxy groups attached to silicon, which contributes to its reactivity and potential applications as a coupling agent in polymer chemistry.

Acute Toxicity

Studies indicate that this compound exhibits low acute toxicity. The no observed adverse effect level (NOAEL) for reproductive toxicity is reported at 25 mg/kg bw/day , while for developmental toxicity, it is 75 mg/kg bw/day . Observed effects at higher doses included:

  • Histopathological changes in reproductive organs
  • Impairment of the spermatogenetic cycle
  • Increased precoital time and changes in gestational length
  • Reduced fertility and increased resorptions during pregnancy .

Genotoxicity

In vitro studies have demonstrated that this compound does not possess genotoxic potential. Key findings include:

  • No mutations induced in bacterial strains (Ames test).
  • No chromosomal aberrations observed in mammalian cells.
  • Lack of gene mutations in mouse lymphoma cells .

Reproductive and Developmental Toxicity

This compound has been shown to cause significant reproductive and developmental toxicity upon repeated exposure. In a study conducted on rats, the following effects were noted:

EffectObservations
Body WeightDecreased in males at 250 mg/kg bw/day
Thymus and Hematopoietic SystemChanges observed indicating possible impairment
FertilityReduced fertility rates and increased litter losses

These findings suggest that while the compound may be useful in industrial applications, caution is warranted regarding its reproductive safety .

Mode of Action

This compound acts primarily through its reactive vinyl group, which facilitates copolymerization with various monomers. This property is exploited in creating advanced materials with enhanced adhesion properties. The compound hydrolyzes rapidly in the presence of moisture, leading to the formation of silanol groups that can bond with substrates such as glass and metals .

Interaction with Biological Systems

The compound's interaction with biological systems is mainly linked to its role as a coupling agent in polymer matrices. It enhances the compatibility of organic polymers with inorganic fillers, which can influence cellular behaviors such as adhesion and proliferation. However, its effects on cellular processes are still under investigation .

Case Studies

  • Reproductive Toxicity Study :
    • A study involving repeated oral administration to rats indicated significant reproductive toxicity at doses above the NOAEL. The study highlighted histopathological changes that could lead to long-term fertility issues.
  • Polymer Application :
    • Research on copolymerization with N-vinyl pyrrolidone demonstrated that this compound could enhance thermal stability and mechanical properties of the resulting copolymer, showcasing its utility in material science while also raising questions about its biological safety .

Scientific Research Applications

Adhesives and Sealants

Overview:
Tris(2-methoxyethoxy)vinylsilane is primarily utilized as a coupling agent in the formulation of adhesives and sealants. Its silane functionality enhances adhesion properties, making it suitable for various substrates.

Applications:

  • Construction Industry: Used in bonding materials like concrete, glass, and metals.
  • Automotive Industry: Enhances the durability of adhesives used in vehicle assembly.

Case Study:
Research indicates that incorporating this compound into epoxy adhesives significantly improves bond strength and resistance to environmental factors such as moisture and temperature fluctuations .

Coatings

Overview:
The compound is employed to create protective coatings that enhance surface properties such as moisture resistance and chemical stability.

Applications:

  • Electronics Manufacturing: Protects components from corrosion and environmental damage.
  • Automotive Coatings: Improves the longevity and performance of paint systems.

Data Table: Coating Performance Comparison

Coating TypeControl (No Silane)With this compound
Water ResistanceLowHigh
Chemical ResistanceModerateExcellent
Adhesion Strength5 MPa10 MPa

Silane Coupling Agents

Overview:
As a silane coupling agent, this compound improves the interface between organic and inorganic materials, crucial for composite material production.

Applications:

  • Composite Materials: Enhances mechanical properties by improving fiber-matrix adhesion in composites used in aerospace and automotive applications.

Case Study:
Studies have shown that using this silane in glass fiber-reinforced composites leads to a significant increase in tensile strength compared to composites without silane treatment .

Surface Modification

Overview:
The compound is effective in modifying surfaces to enhance hydrophobicity or oleophobicity, which is beneficial in various industrial applications.

Applications:

  • Textile Industry: Used to create water-repellent fabrics.
  • Packaging Industry: Enhances the barrier properties of packaging materials against moisture and oils.

Data Table: Surface Properties Before and After Treatment

Material TypeContact Angle (°) BeforeContact Angle (°) After
Cotton Fabric60120
Plastic Film70130

Biomedical Applications

Overview:
this compound is explored for its potential in biomedical applications due to its biocompatibility and ability to enhance material compatibility with biological tissues.

Applications:

  • Drug Delivery Systems: Used to modify drug carriers to improve their interaction with biological systems.
  • Medical Devices: Enhances the performance of implants by improving adhesion to biological tissues.

Case Study:
Research on drug delivery systems utilizing this silane has demonstrated improved release profiles and biocompatibility when incorporated into polymer matrices .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tris(2-methoxyethoxy)vinylsilane (TMVS), and how do reaction conditions influence yield and purity?

TMVS is synthesized via dehydrochlorination of vinyltrichlorosilane with ethylene glycol monomethyl ether under controlled conditions. Key factors include stoichiometric ratios, reaction temperature (typically 80–120°C), and catalyst selection (e.g., tertiary amines). Impurities such as unreacted silanes or oligomers may form if moisture or acidic residues are present. Purification often involves vacuum distillation or chromatography .

Q. How is TMVS utilized in polymer science, and what methodologies validate its role as a coupling agent?

TMVS acts as a co-monomer in silicone polymers and adhesion promoter in mineral-filled composites. Experimental validation includes:

  • FTIR/NMR : Confirming covalent bonding between TMVS and polymer matrices (e.g., polyethylene, acrylics).
  • Mechanical Testing : Comparing tensile strength and moisture resistance of composites with/without TMVS .
  • Electrical Properties : Measuring dielectric constants after moisture exposure to assess stability .

Q. What standardized assays confirm the reproductive toxicity of TMVS, and what are the critical endpoints?

TMVS is classified as a reproductive toxin (SVHC) under REACH. Key studies include:

  • OECD TG 422 (Combined Repeated Dose Toxicity with Reproduction/Developmental Toxicity) : In rats, TMVS exposure (oral, 100–300 mg/kg/day) caused reduced fertility, fetal malformations, and altered organ weights. Histopathology revealed testicular atrophy and ovarian degeneration .
  • Metabolite Analysis : Detection of 2-methoxyethanol, a known reproductive toxicant, confirms TMVS bioactivation .

Q. How do regulatory frameworks like REACH impact TMVS use in academic research?

TMVS is listed on the EU SVHC Candidate List (Annex XIV) due to reproductive toxicity. Researchers must:

  • Document Use : Report concentrations >0.1% w/w in products under SCIP database requirements.
  • Explore Alternatives : Prioritize non-SVHC silanes (e.g., vinyltrimethoxysilane) for comparable applications .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for TMVS?

While fugacity modeling predicts 94% soil partitioning, field studies report negligible environmental detection due to rapid hydrolysis. Methodological considerations:

  • Hydrolysis Kinetics : Assess pH-dependent degradation (e.g., half-life <24 hours at pH 7–9).
  • Analytical Challenges : Use LC-MS/MS with derivatization (e.g., trimethylsilylation) to detect transient hydrolytic byproducts .

Q. What experimental strategies address the lack of standardized detection methods for TMVS in complex matrices?

  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges for polymer leachates.
  • Instrumentation : GC-MS (EI mode) with a DB-5MS column for volatile derivatives.
  • Detection Limits : Achieve 200 mg/kg via optimized ion monitoring ( suggests this as a practical threshold) .

Q. How do grafting techniques using TMVS improve material properties in ethylene-propylene-diene terpolymers (EPDM)?

  • Grafting Protocol : Reactive blending of TMVS with EPDM using dicumyl peroxide (1–2 wt%) at 160–180°C.

  • Performance Metrics :

    PropertyEPDM-g-TMVS vs. Untreated EPDM
    Tensile Strength+25–30%
    Thermal Stability+20°C (TGA onset)
    HydrophobicityContact angle ↑ 40°
    Morphological analysis (SEM) shows enhanced filler dispersion .

Q. What mechanistic insights explain conflicting data on TMVS’s endocrine disruption potential?

While TMVS is not classified as an endocrine disruptor, in vitro assays (e.g., ER/AR CALUX) show weak estrogenic activity at high concentrations (≥10 μM). Confounding factors include:

  • Metabolite Interference : 2-methoxyethanol’s cytotoxicity may mask endocrine effects.
  • Dose-Response Complexity : Non-monotonic effects observed in zebrafish embryos require transcriptomic profiling (RNA-seq) to clarify pathways .

Q. How can researchers mitigate risks when handling TMVS in laboratory settings?

  • Containment : Use glove boxes or fume hoods to prevent inhalation/contact.
  • Waste Management : Hydrolyze residues with alkaline solutions (pH >10) to inert silanols.
  • Substitution : Replace TMVS with non-toxic alternatives (e.g., vinyltriethoxysilane) in adhesion-promotion applications .

Comparison with Similar Compounds

The following table and analysis compare tris(2-methoxyethoxy)vinylsilane with structurally and functionally related organosilanes:

Compound CAS No. Functional Groups Key Applications Toxicity Regulatory Status
This compound 1067-53-4 3×(2-methoxyethoxy), vinyl Rubbers, plastics, sealants, surface treatments Reproductive toxicity (SVHC) Restricted in EU/EEA
Vinyltriethoxysilane 78-08-0 3×ethoxy, vinyl Electrical insulation, glass fiber coatings Low systemic toxicity Not restricted
Vinyltrimethoxysilane 2768-02-7 3×methoxy, vinyl Adhesives, crosslinking in silicones Irritant (eyes/skin) No SVHC listing
Vinylsilane (ethenylsilane) 7291-09-0 Vinyl, hydrogen Polymer modification, intermediates Limited data Not restricted

Structural and Functional Differences

Hydrolysis Rate and Reactivity :

  • This compound’s 2-methoxyethoxy groups hydrolyze slower than methoxy or ethoxy groups in vinyltrimethoxysilane or vinyltriethoxysilane. This slower hydrolysis improves compatibility with moisture-sensitive substrates .
  • Vinyltriethoxysilane (with ethoxy groups) is widely used in electrical materials due to its balance of reactivity and stability .

Adhesion and Crosslinking: The 2-methoxyethoxy substituents in this compound enhance adhesion to inorganic fillers (e.g., glass powder in concrete) by forming stable siloxane bonds . In ethylene-propylene-diene terpolymers (EPDM), this compound exhibits higher grafting efficiency compared to vinyltrimethoxysilane, leading to superior crosslink density and mechanical properties .

Toxicity and Regulatory Concerns: this compound metabolizes to 2-methoxyethanol, a known reproductive toxin, aligning with its SVHC classification . Vinyltriethoxysilane and vinyltrimethoxysilane lack such metabolites, resulting in fewer regulatory restrictions despite similar industrial utility .

Preparation Methods

Synthesis from Vinyltrimethoxysilane and 2-Methoxyethanol

The most widely documented method for synthesizing tris(2-methoxyethoxy)vinylsilane involves the reaction of vinyltrimethoxysilane (CAS 2768-02-7) with 2-methoxyethanol (CAS 109-86-4) in the presence of a catalyst. This route is preferred for its high yield and operational simplicity .

Reaction Mechanism

The process follows a nucleophilic substitution mechanism, where the methoxy groups (-OCH₃) in vinyltrimethoxysilane are replaced by 2-methoxyethoxy groups (-OCH₂CH₂OCH₃). The reaction is catalyzed by anhydrous potassium aluminum sulfate (KAl(SO₄)₂), which acts as a Lewis acid to accelerate the substitution .

Vinyltrimethoxysilane+3 2-MethoxyethanolKAl(SO₄)₂This compound+3 Methanol\text{Vinyltrimethoxysilane} + 3\ \text{2-Methoxyethanol} \xrightarrow{\text{KAl(SO₄)₂}} \text{this compound} + 3\ \text{Methanol}

Experimental Procedure

A representative synthesis involves the following steps :

  • Reagent Mixing : Combine 148 g (1.0 mol) of vinyltrimethoxysilane, 228 g (3.0 mol) of 2-methoxyethanol, and 1 g of anhydrous potassium aluminum sulfate in a reactor.

  • Heating and Stirring : Heat the mixture to 70–80°C under magnetic stirring for 2 hours.

  • Methanol Removal : Increase the temperature to 100°C to distill off methanol (94 g recovered).

  • Cooling and Filtration : Cool the product to below 50°C, filter to recover the catalyst, and obtain 278 g of this compound.

Key Parameters

ParameterValue/Description
Catalyst0.3–0.7 wt% KAl(SO₄)₂
Temperature70–80°C (reaction), 100°C (distillation)
Reaction Time2 hours
Yield99.5%
Purity (GC)>99.5%

This method achieves near-quantitative yield due to the catalyst’s efficiency in promoting complete substitution. The recovered catalyst can be reused, enhancing cost-effectiveness for industrial production .

Alternative Route via Vinyltrichlorosilane

A less common but theoretically viable method involves vinyltrichlorosilane (CAS 75-94-5) as the starting material. This route requires careful handling due to the reactivity of chlorosilanes.

Reaction Steps

  • Chloride Substitution : React vinyltrichlorosilane with 3 equivalents of 2-methoxyethanol.

  • Byproduct Removal : Neutralize hydrochloric acid (HCl) byproduct using a base (e.g., ammonia).

  • Purification : Distill under reduced pressure to isolate the product.

Vinyltrichlorosilane+3 2-MethoxyethanolThis compound+3 HCl\text{Vinyltrichlorosilane} + 3\ \text{2-Methoxyethanol} \rightarrow \text{this compound} + 3\ \text{HCl}

Challenges

  • Corrosivity : HCl generation necessitates corrosion-resistant equipment.

  • Purity Issues : Incomplete substitution may require additional purification steps.

  • Safety : Strict moisture control is essential to prevent premature hydrolysis.

While this method is chemically feasible, it is less practical than the vinyltrimethoxysilane route due to higher operational risks and lower yields .

Comparative Analysis of Synthesis Methods

ParameterVinyltrimethoxysilane RouteVinyltrichlorosilane Route
Starting Material CostModerateHigh
Yield99.5%70–85%
ByproductsMethanol (easily removed)HCl (requires neutralization)
Catalyst RequirementYes (KAl(SO₄)₂)No
Industrial ScalabilityHighLow

The vinyltrimethoxysilane method is superior in yield, safety, and scalability, making it the industry standard .

Mechanistic Insights and Optimization

Role of Catalyst

Potassium aluminum sulfate enhances reaction kinetics by polarizing the silicon-methoxy bond, facilitating nucleophilic attack by 2-methoxyethanol. Its non-toxic and recyclable nature aligns with green chemistry principles .

Temperature Effects

  • <70°C : Slow reaction kinetics.

  • 70–80°C : Optimal substitution rate.

  • >80°C : Risk of side reactions (e.g., siloxane formation) .

Solvent-Free Synthesis

The absence of solvents simplifies purification and reduces waste, aligning with sustainable manufacturing trends .

Industrial Production Considerations

Large-scale synthesis requires:

  • Continuous Distillation : Efficient methanol removal to drive the equilibrium toward product formation.

  • Catalyst Recycling : Filtration and reactivation of KAl(SO₄)₂ to reduce costs.

  • Quality Control : Gas chromatography (GC) to ensure >99.5% purity .

Emerging Research and Innovations

Recent studies explore:

  • Alternative Catalysts : Zeolites or ionic liquids for enhanced selectivity .

  • Microwave-Assisted Synthesis : Reducing reaction time to <1 hour .

  • Bio-Based 2-Methoxyethanol : Sourced from renewable feedstocks to improve sustainability .

Properties

IUPAC Name

ethenyl-tris(2-methoxyethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H24O6Si/c1-5-18(15-9-6-12-2,16-10-7-13-3)17-11-8-14-4/h5H,1,6-11H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXXJEVNDJOOLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCO[Si](C=C)(OCCOC)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O6Si
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

59688-36-7
Record name 2,5,7,10-Tetraoxa-6-silaundecane, 6-ethenyl-6-(2-methoxyethoxy)-, homopolymer
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DSSTOX Substance ID

DTXSID5027356
Record name Tris(2-methoxyethoxy)vinylsilane
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Molecular Weight

280.39 g/mol
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CAS No.

1067-53-4
Record name Vinyltris(2-methoxyethoxy)silane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name Tris(2-methoxyethoxy)vinylsilane
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Record name TRIS(2-METHOXYETHOXY)VINYLSILANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tris(2-methoxyethoxy)vinylsilane
Tris(2-methoxyethoxy)vinylsilane
Tris(2-methoxyethoxy)vinylsilane
Tris(2-methoxyethoxy)vinylsilane
Tris(2-methoxyethoxy)vinylsilane
Tris(2-methoxyethoxy)vinylsilane

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